![molecular formula C11H13ClN2O3 B7595359 2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound is also known as CPCC or cyclopentane carboxylic acid and is synthesized using a specific method that involves the use of various reagents and solvents. In
Mechanism of Action
The mechanism of action of CPCC is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential molecules such as nucleic acids and proteins. CPCC has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication. Additionally, CPCC has been shown to inhibit the activity of fungal and viral enzymes, making it a promising candidate for the treatment of infectious diseases.
Biochemical and Physiological Effects:
CPCC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the treatment of infectious diseases. Additionally, CPCC has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. CPCC has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using CPCC in lab experiments include its high purity and yield, making it suitable for scientific research applications. Additionally, CPCC has been extensively studied for its potential applications in the development of new drugs, making it a promising candidate for further research. The limitations of using CPCC in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPCC has not been extensively studied in vivo, making it difficult to determine its potential toxicity and side effects.
Future Directions
There are many future directions for research on CPCC. One potential direction is the development of new drugs based on CPCC, particularly for the treatment of infectious diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CPCC and its potential applications in the treatment of neurological disorders. Further studies are also needed to determine the potential toxicity and side effects of CPCC in vivo. Overall, CPCC is a promising compound with a wide range of potential applications in scientific research and drug development.
Synthesis Methods
The synthesis of CPCC involves the reaction of 4-chloropyrrole-2-carboxylic acid with cyclopentanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, CPCC. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. This method yields a high purity and yield of CPCC, making it suitable for scientific research applications.
Scientific Research Applications
CPCC has been extensively studied for its potential applications in the development of new drugs. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. CPCC has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CPCC has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to have neuroprotective properties.
properties
IUPAC Name |
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-6-4-9(13-5-6)10(15)14-8-3-1-2-7(8)11(16)17/h4-5,7-8,13H,1-3H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXDMPICJFHOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CC(=CN2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

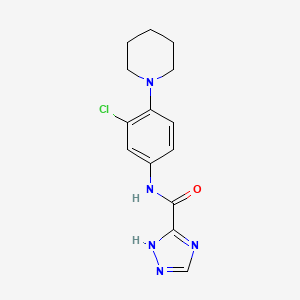

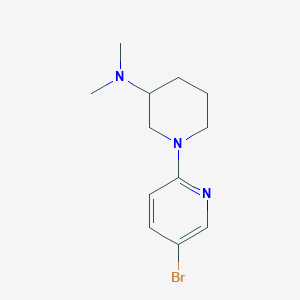

![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
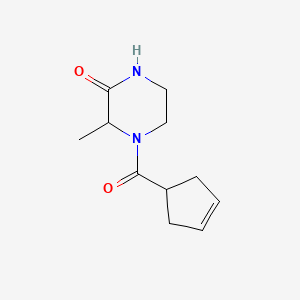
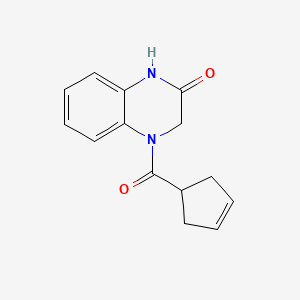

![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)


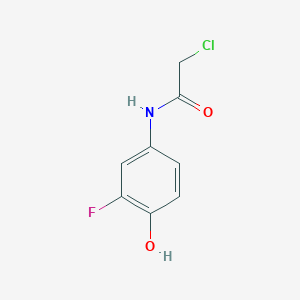
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
